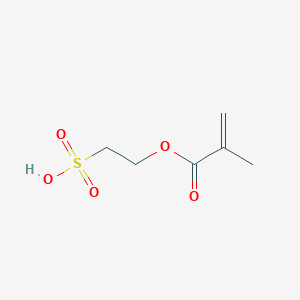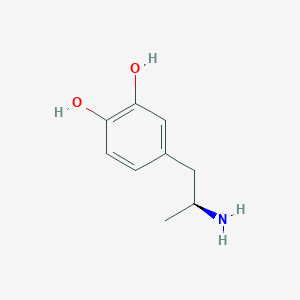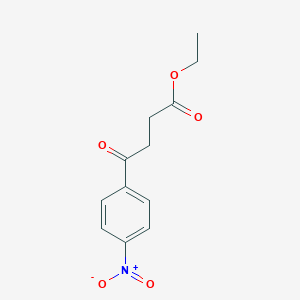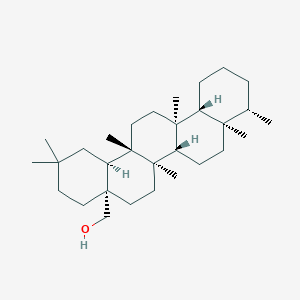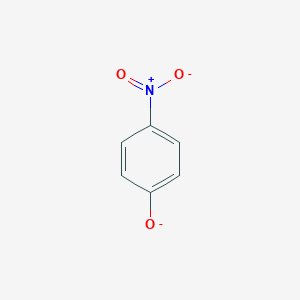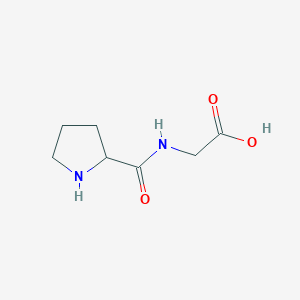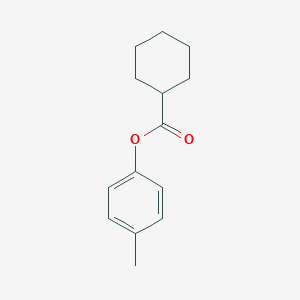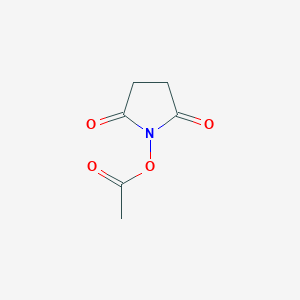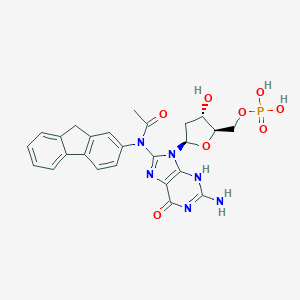
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene is a chemical compound that has gained significant attention in the field of scientific research. It is a DNA adduct formed by the reaction of 2-acetylaminofluorene (AAF) with deoxyguanosine in DNA. This compound has been extensively studied due to its potential carcinogenic effects and its role in the development of cancer.
Wirkmechanismus
The mechanism of action of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene involves the formation of a covalent bond between the compound and DNA. This bond can lead to the disruption of DNA replication and transcription, leading to mutations and the development of cancer. The adduct can also induce DNA damage and activate various cellular pathways, leading to the development of cancer.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene are primarily related to its role in the development of cancer. This compound can induce DNA damage and mutations, leading to the development of cancer. It can also activate various cellular pathways, leading to the proliferation and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene in laboratory experiments has several advantages and limitations. One of the main advantages is its ability to induce DNA damage and mutations, making it a valuable tool for studying the mechanisms of carcinogenesis. However, its use is limited by its potential toxicity and carcinogenic effects, requiring careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene. One area of research is the development of new methods for the detection and quantification of the DNA adduct. Another area is the exploration of the potential therapeutic applications of this compound, particularly in the development of new cancer treatments. Additionally, further studies are needed to better understand the mechanisms of action and the potential risks associated with exposure to this compound.
Synthesemethoden
The synthesis of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene involves the reaction of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene with deoxyguanosine in DNA. This reaction results in the formation of a covalent bond between the two molecules, leading to the formation of the DNA adduct. This process can be initiated in vitro by exposing DNA to N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene or in vivo through exposure to N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene-containing substances.
Wissenschaftliche Forschungsanwendungen
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene has been extensively studied in the field of scientific research, particularly in the area of cancer research. It has been found to be a potent carcinogen and has been linked to the development of various types of cancer, including liver, lung, and bladder cancer. This compound is commonly used in laboratory experiments to study the mechanisms of carcinogenesis and to evaluate the potential carcinogenic effects of various substances.
Eigenschaften
CAS-Nummer |
14490-86-9 |
|---|---|
Produktname |
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene |
Molekularformel |
C25H25N6O8P |
Molekulargewicht |
568.5 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-[8-[acetyl(9H-fluoren-2-yl)amino]-2-amino-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C25H25N6O8P/c1-12(32)30(15-6-7-17-14(9-15)8-13-4-2-3-5-16(13)17)25-27-21-22(28-24(26)29-23(21)34)31(25)20-10-18(33)19(39-20)11-38-40(35,36)37/h2-7,9,18-20,33H,8,10-11H2,1H3,(H2,35,36,37)(H3,26,28,29,34)/t18-,19+,20+/m0/s1 |
InChI-Schlüssel |
NDOGYHUMWQPHFA-XUVXKRRUSA-N |
Isomerische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)O)O)NC(=NC5=O)N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)O)N=C(NC5=O)N |
Kanonische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)O)NC(=NC5=O)N |
Synonyme |
8-(N-fluoren-2-ylacetamido)-2'-deoxyguanosine 5'-monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



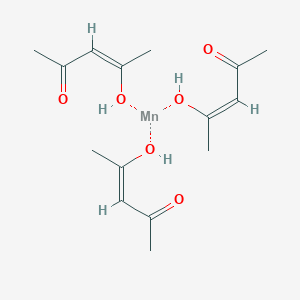
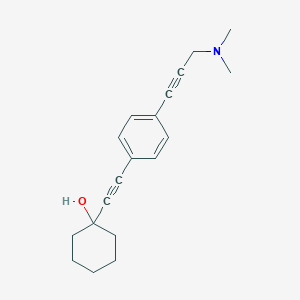
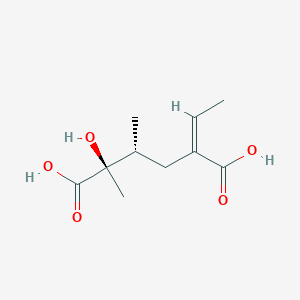
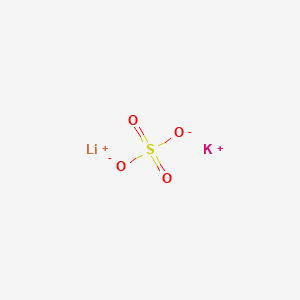
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)
